molecular formula C21H22ClNO4 B4584220 3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride

3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride

Cat. No. B4584220
M. Wt: 387.9 g/mol
InChI Key: GQWSPOSLIXOQRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with basic chemical reactions and moving towards more complex formulations. For example, the synthesis of 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride showcases a 7-step sequence, demonstrating the complexity of synthesizing similar compounds (Standridge & Swigor, 1991).

Molecular Structure Analysis

Molecular structure and geometries can be optimized using techniques like the B3LYP density functional theory method, as demonstrated in the characterization of azo-benzoic acids, providing insights into the structure of related molecules (Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, play a significant role in the behavior of compounds in solution. These reactions are influenced by solvent composition and/or pH, as seen in studies involving azo-benzoic acids (Baul et al., 2009).

Physical Properties Analysis

The solubility of compounds in water and other solvents is a critical physical property that affects their application and efficacy. Compounds like acyclic nucleosides have shown excellent water solubility, which is crucial for their potential use as chemotherapeutic agents (Lin & Liu, 1985).

Chemical Properties Analysis

The chemical properties of compounds, including their reactivity and stability, are fundamental to understanding their potential applications. For instance, the synthesis of novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid explored their acid-base and redox behavior, highlighting the importance of these properties in the development of new compounds (Bem et al., 2018).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of complex amino acids, such as L-2-amino-5-(p-methoxyphenyl)pentanoic acid, involves methods that avoid harsh acid treatments, highlighting techniques for preserving sensitive functional groups in the synthesis of bioactive molecules (Shimohigashi, Lee, & Izumiya, 1976).
  • Studies on the Stobbe condensation illustrate the cyclization of specific furan derivatives to benzofuran derivatives, showcasing synthetic routes that could be relevant for compounds with furan rings (Abdel‐Wahhab & El-Assal, 1968).

Structural Analogs and Bioactivity

  • Research on dichloroisoeverninic acid, a food additive and a component of several antibiotics, exemplifies the synthesis of bioactive benzoic acid derivatives, which may share functional similarities with the target compound (Dornhagen & Scharf, 1985).
  • The isolation of phenyl ether derivatives from marine-derived fungi and their antioxidant activities indicate the potential bioactivity of compounds with similar ether linkages and aromatic systems (Xu et al., 2017).

Potential Applications

  • The synthesis of core building blocks for bioactive molecules, employing asymmetric dihydroxylation and furan addition, suggests a synthetic approach that might be applicable to the development of pharmaceuticals with complex molecular architectures (Sasaki, Hamada, & Shioiri*, 1997).
  • The antimicrobial activity of N-Substituted-β-amino acid derivatives containing specific moieties points towards the relevance of structural diversity in developing new antimicrobial agents (Mickevičienė et al., 2015).

properties

IUPAC Name

3-[5-[[2-(2-methoxyphenyl)ethylamino]methyl]furan-2-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4.ClH/c1-25-19-8-3-2-5-15(19)11-12-22-14-18-9-10-20(26-18)16-6-4-7-17(13-16)21(23)24;/h2-10,13,22H,11-12,14H2,1H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWSPOSLIXOQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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